1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile
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Overview
Description
1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile is an organic compound characterized by the presence of a difluorophenyl group attached to a cyclobutane ring with a nitrile and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile typically involves the reaction of 2,4-difluorobenzyl cyanide with cyclobutanone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like toluene, and the mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity for its molecular targets, while the nitrile and ketone groups can participate in various biochemical reactions.
Comparison with Similar Compounds
- 1-(3,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile
- 1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl
Uniqueness: 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-oxocyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-7-1-2-9(10(13)3-7)11(6-14)4-8(15)5-11/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYNAABTVLSRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1469766-69-5 |
Source
|
Record name | 1-(2,4-difluorophenyl)-3-oxocyclobutane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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